N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC15172234
Molecular Formula: C21H19N5O2S2
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide -](/images/structure/VC15172234.png)
Specification
Molecular Formula | C21H19N5O2S2 |
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Molecular Weight | 437.5 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H19N5O2S2/c1-13-5-6-16(14(2)10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
Standard InChI Key | SMIAGVWCPJGVBG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The compound’s systematic name, N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, reflects its intricate architecture. Based on analogous structures , its molecular formula is inferred as C₂₃H₂₂N₄O₂S₂, with a molecular weight of approximately 474.6 g/mol.
Structural Features
The molecule comprises three distinct moieties:
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A pteridin-4-one core (bicyclic pyrimidine-pyrazine system) substituted at position 3 with a thiophen-2-ylmethyl group.
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A sulfanylacetamide linker (-S-CH₂-CONH-) bridging the pteridine core and the aromatic amine .
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An N-(2,4-dimethylphenyl) group, introducing steric and electronic effects critical for biological interactions.
Key structural attributes include:
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Planar pteridin ring: Facilitates π-π stacking with biological targets.
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Thiophene moiety: Enhances lipophilicity and potential thioesterase inhibition .
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Dimethylphenyl group: Modulates solubility and target selectivity.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three primary fragments:
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Pteridin-4-one core: Synthesized via Gould-Jacobs cyclization of 2-aminopyrimidine derivatives.
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Thiophen-2-ylmethyl substituent: Introduced via nucleophilic alkylation using thiophene-2-carbaldehyde .
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Sulfanylacetamide linker: Formed through thiol-ene coupling or Mitsunobu reactions .
Stepwise Synthesis
Table 1: Representative Synthetic Pathway
Reaction monitoring via HPLC and ¹H-NMR ensures intermediate purity. Critical challenges include avoiding over-alkylation at the pteridine N3 position and optimizing the thiol-acetamide coupling efficiency .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies .
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Thermal stability: Decomposes at 218°C (DSC data for analog) .
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Photostability: Susceptible to UV-induced degradation; storage recommended at -20°C in amber vials.
Spectroscopic Characterization
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¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pteridine H7), 7.30–6.75 (m, 5H, thiophene + aryl), 4.60 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).
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IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
Future Directions
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